2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1040650-54-1
VCID: VC7869835
InChI: InChI=1S/C26H25N3O2S2/c1-3-28-25(31)24-23(20(15-32-24)18-12-10-17(2)11-13-18)27-26(28)33-16-22(30)29-14-6-8-19-7-4-5-9-21(19)29/h4-5,7,9-13,15H,3,6,8,14,16H2,1-2H3
SMILES: CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)N4CCCC5=CC=CC=C54
Molecular Formula: C26H25N3O2S2
Molecular Weight: 475.6 g/mol

2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 1040650-54-1

Cat. No.: VC7869835

Molecular Formula: C26H25N3O2S2

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1040650-54-1

Specification

CAS No. 1040650-54-1
Molecular Formula C26H25N3O2S2
Molecular Weight 475.6 g/mol
IUPAC Name 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C26H25N3O2S2/c1-3-28-25(31)24-23(20(15-32-24)18-12-10-17(2)11-13-18)27-26(28)33-16-22(30)29-14-6-8-19-7-4-5-9-21(19)29/h4-5,7,9-13,15H,3,6,8,14,16H2,1-2H3
Standard InChI Key VYLMYEHLBLVEMT-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)N4CCCC5=CC=CC=C54
Canonical SMILES CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)N4CCCC5=CC=CC=C54

Introduction

Structural Features

The compound features:

  • Thieno[3,2-d]pyrimidin-4(3H)-one core: A fused bicyclic system combining thiophene and pyrimidine rings.

  • 3-Ethyl substituent: Enhances lipophilicity and modulates electronic properties.

  • 7-(4-Methylphenyl) group: A para-methyl-substituted aromatic ring contributing to steric bulk and π-π interactions.

  • Thioether-linked side chain: A 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group, which introduces conformational flexibility and hydrogen-bonding potential .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₅N₃O₂S₂
Molecular Weight475.6 g/mol
logP (Predicted)~3.2
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions:

  • Core formation: Cyclization of substituted thiophene and pyrimidine precursors using POCl₃ or similar agents.

  • Thioether linkage: Coupling of the thienopyrimidinone core with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl mercaptan under basic conditions .

  • Purification: Chromatography or recrystallization to achieve >90% purity .

Analytical Characterization

  • NMR: Confirmatory ¹H/¹³C NMR signals for the ethyl, methylphenyl, and dihydroquinoline groups.

  • HPLC: Purity assessment with retention time ~12.5 min (C18 column, methanol/water) .

  • Mass Spectrometry: ESI-MS m/z 476.1 [M+H]⁺.

Biological Activity

Anticancer Effects

  • Mechanism: Inhibits kinases (e.g., EGFR, VEGFR) and DNA synthesis pathways.

  • Cytotoxicity: IC₅₀ values in the low micromolar range against HCT116 and MCF-7 cell lines .

  • Structure-Activity Relationship (SAR): The thioether side chain enhances target binding compared to oxygen/selenium analogs .

Table 2: Representative Biological Data

Assay TypeResultSource
HCT116 CytotoxicityIC₅₀ = 2.3 µM
COX-2 Inhibition68% at 10 µM
Solubility (PBS)12 µg/mL

Pharmacological Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) due to moderate logP .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the dihydroquinoline moiety.

  • Excretion: Primarily renal (70%) .

Toxicity

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice .

  • Warnings: Skin/eye irritation (GHS H315/H319) .

Applications in Drug Discovery

  • Oncology: Lead candidate for kinase inhibitor development .

  • Inflammation: Potential alternative to NSAIDs with reduced gastrointestinal toxicity.

  • Chemical Biology: Fluorescent probes for kinase activity imaging (derivatized analogs) .

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